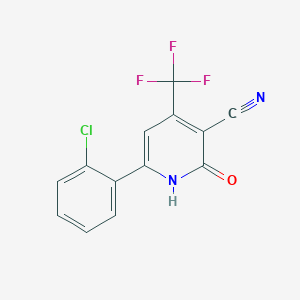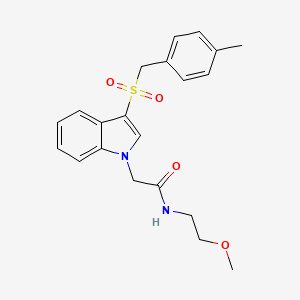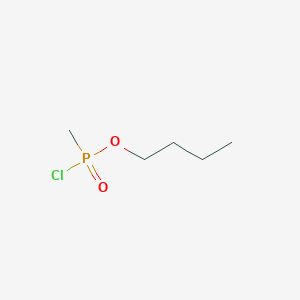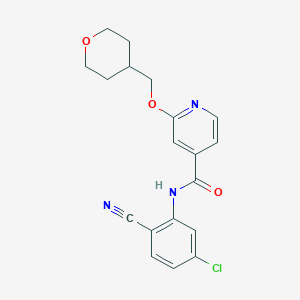
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of immune cells.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
The synthesis of complex organic compounds, such as pyranopyrazoles, involves green and efficient methods using isonicotinic acid as a dual and biological organocatalyst. This approach highlights the versatility of isonicotinamide derivatives in facilitating one-pot, multi-component condensation reactions under solvent-free conditions, exemplifying their application in sustainable chemistry practices (Zolfigol et al., 2013).
Biological Activity and Antifungal Applications
Novel nicotinamido derivatives have been designed and synthesized, demonstrating significant antifungal activity against various crop disease fungi. This research underscores the potential of such compounds in agricultural applications, particularly as fungicides. The study also explores the structure-activity relationships, providing insights into the design of more effective antifungal agents (Liu et al., 2020).
Anticoccidial and Antimicrobial Activities
Research on pyran derivatives has revealed their potential as coccidiostats and antimicrobial agents. This work indicates the possibility of developing new treatments for microbial infections and parasitic diseases in poultry, contributing to veterinary medicine and animal health (Georgiadis, 1976).
Anticancer and Antimitotic Agents
The study of ethyl carbamate derivatives highlights their biological activity in antimitotic processes. Such compounds offer a promising avenue for cancer research, particularly in identifying new therapeutic agents for treating various malignancies (Temple & Rener, 1992).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research has practical implications for the chemical industry, especially in developing safer and more effective corrosion inhibitors for industrial applications (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-16-2-1-15(11-21)17(10-16)23-19(24)14-3-6-22-18(9-14)26-12-13-4-7-25-8-5-13/h1-3,6,9-10,13H,4-5,7-8,12H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKVOGAPXWKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

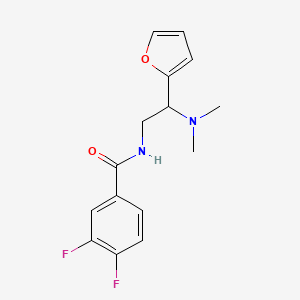
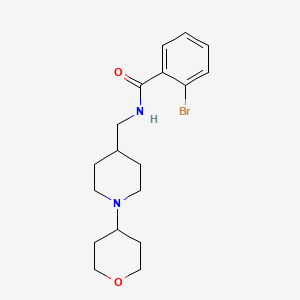
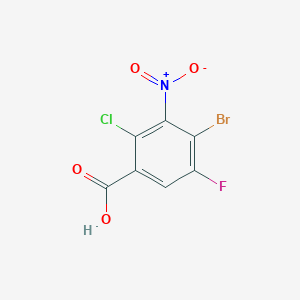
![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)
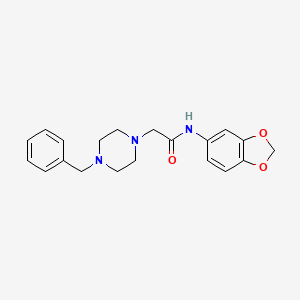
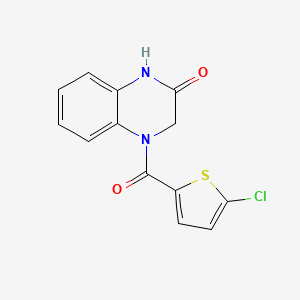
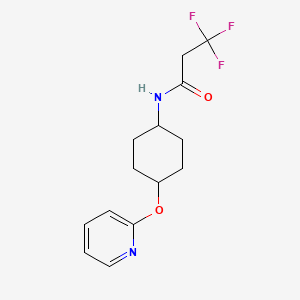
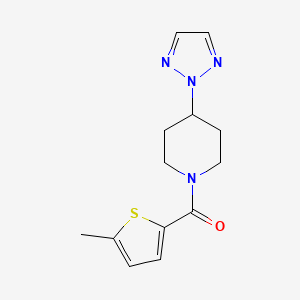
![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
